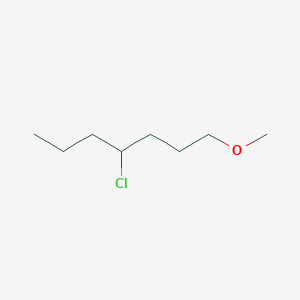
4-Chloro-1-methoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methoxyheptane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxyheptane can be achieved through several methods. One common approach involves the reaction of 1-heptanol with thionyl chloride to form 1-chloroheptane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols
Aplicaciones Científicas De Investigación
4-Chloro-1-methoxyheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methoxyheptane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, depending on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-methoxybutane
- 4-Chloro-1-methoxyhexane
- 4-Chloro-1-methoxyoctane
Uniqueness
4-Chloro-1-methoxyheptane is unique due to its specific chain length and the positioning of the chlorine and methoxy groups. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propiedades
Número CAS |
112337-59-4 |
|---|---|
Fórmula molecular |
C8H17ClO |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
4-chloro-1-methoxyheptane |
InChI |
InChI=1S/C8H17ClO/c1-3-5-8(9)6-4-7-10-2/h8H,3-7H2,1-2H3 |
Clave InChI |
PJLPMHOZLRKOCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCOC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


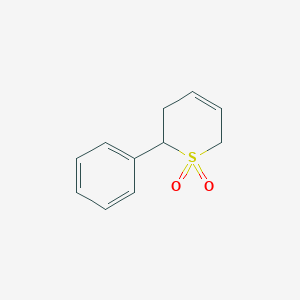

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

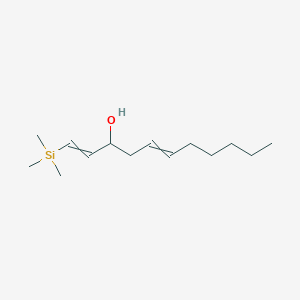
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


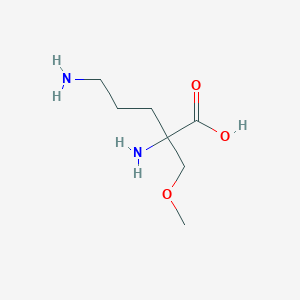
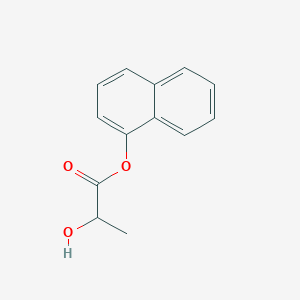
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
